Exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride is a chemical compound classified under bicyclic amines, specifically a derivative of 9-azabicyclo[3.3.1]nonane. Its molecular formula is , with a molecular weight of approximately 229.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound is derived from the bicyclic structure known as 9-azabicyclo[3.3.1]nonane, which features a nitrogen atom incorporated into a bicyclic framework. The specific addition of the methoxy group and the amine functionality classifies it further within the group of nitrogen-containing heterocycles. The dihydrochloride form indicates that the compound exists as a salt, which may enhance its solubility and stability in various solvents.
The synthesis of exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride can be achieved through several methods:
The synthetic routes often leverage established organic chemistry techniques, ensuring high yields and purity.
This structure reveals the bicyclic nature of the compound, with a nitrogen atom contributing to its basicity and potential reactivity.
Exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride is primarily associated with its interaction with neurotransmitter systems:
Quantitative data regarding binding affinities and efficacy are crucial for understanding its pharmacological potential.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm purity and structural integrity.
Exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride has several scientific uses:
The efficient construction of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold represents the foundational step in synthesizing the target compound. Industrial routes predominantly employ Lewis acid-catalyzed intramolecular cyclization of appropriately functionalized linear precursors. The most advanced methodology utilizes Nafion®-SiO₂ nanocomposite catalysts (20-30 wt% loading) in toluene reflux conditions to facilitate the ring-closing reaction, achieving 85-90% conversion efficiency with reaction times under 3 hours [4]. This approach significantly outperforms traditional catalysts like aluminum trichloride, which typically require stoichiometric quantities and generate substantial inorganic waste [6].
A critical intermediate in this process is 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9), which serves as the ketone precursor for subsequent amination steps. This ketone intermediate is typically synthesized through a Mannich-type cyclization followed by oxidation, with optimized procedures yielding approximately 92% purity before crystallization [2] [6]. Continuous process improvements have focused on catalyst recycling capabilities, with Nafion®-SiO₂ maintaining consistent activity (>95% initial efficiency) through five reaction cycles, significantly reducing production costs associated with catalyst consumption [4].
Table 1: Comparative Analysis of Catalytic Systems for Bicyclic Framework Construction
Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time (hr) | Yield (%) | Reusability (cycles) |
---|---|---|---|---|---|
AlCl₃ | 100 | 80 | 8 | 72 | 0 |
Nafion®-SiO₂ | 20 | 110 | 2.5 | 89 | 5 |
Amberlyst®-15 | 30 | 100 | 4 | 81 | 3 |
p-Toluenesulfonic acid | 50 | 120 | 3.5 | 78 | 1 |
Achieving the thermodynamically favored exo-amine configuration at the C7 position requires precise stereochemical control during the reduction of the ketone intermediate. Industrial-scale synthesis employs metal-catalyzed asymmetric reductive amination using ruthenium-BINAP complexes (0.5-1 mol% loading) in supercritical methanol (scMeOH) at 250 bar and 80°C. This approach delivers exceptional stereoselectivity (exo:endo = 98:2) and converts the ketone directly to the methylated amine without requiring intermediate imine isolation [7] .
Alternative large-scale methodologies utilize sodium triacetoxyborohydride-mediated reductive amination in dichloroethane at 40°C, achieving comparable stereoselectivity (exo:endo = 96:4) but with substantially reduced catalyst costs. This method incorporates a crucial directed crystallization protocol where the exo isomer preferentially crystallizes as the dihydrochloride salt from ethanol-diethyl ether mixtures, enhancing the final isomeric purity to >99% [8] [9]. Process analytical technology (PAT) tools, including in-line FTIR and Raman spectroscopy, enable real-time monitoring of the exo:endo ratio, allowing immediate adjustment of reaction parameters to maintain stereochemical fidelity throughout the manufacturing campaign .
Table 2: Comparative Stereoselectivity in Reductive Amination Approaches
Reducing System | Solvent | Temperature (°C) | exo:endo Ratio | Reaction Scale (kg) | Amine Purity (%) |
---|---|---|---|---|---|
Ru-(S)-BINAP/scMeOH | Methanol | 80 (250 bar) | 98:2 | 5-50 | 99.5 |
NaBH(OAc)₃ | DCE | 40 | 96:4 | 50-200 | 98.8 |
NaBH₃CN/ZnCl₂ | THF | 25 | 92:8 | 1-10 | 95.2 |
BH₃·THF/Ti(OiPr)₄ | Toluene | 60 | 94:6 | 10-100 | 97.1 |
The diastereomeric enrichment of the amine intermediate critically depends on ruthenium-complex-mediated catalytic hydrogenation. Modern protocols employ [RuCl₂(p-cymene)]₂ with DPPF ligand (0.3 mol% ruthenium loading) under 50 bar hydrogen pressure in ethanol-water (95:5) at 60°C. This system achieves near-quantitative conversion (>99.5%) of residual endo isomer while preserving the integrity of the exo-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine framework [7]. The hydrogenation exhibits exceptional functional group tolerance, allowing direct treatment of crude reaction mixtures without protective group strategies, thereby streamlining the synthetic pathway [7] .
Advanced ligand engineering has yielded bis-phosphine ruthenium complexes (e.g., RuCl₂[(R)-Binap][(R)-Daipen]) that simultaneously hydrogenate residual ketone impurities while epimerizing the undesired endo-amine isomer. This dual-function catalysis reduces processing steps and enhances overall yield (typically 90-93% isolated yield after salt formation) compared to sequential operations [7]. The hydrogenation reaction exhibits predictable first-order kinetics (k = 0.18 min⁻¹) with respect to endo-amine concentration, enabling precise reaction control through pressure modulation [7].
Table 3: Performance Metrics for Ruthenium-Catalyzed Hydrogenation Systems
Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (hr) | Endo Isomer Reduction (%) | Product Degradation (%) |
---|---|---|---|---|---|
[RuCl₂(p-cymene)]₂/DPPF | 50 | 60 | 6 | 99.8 | 0.2 |
RuCl₂[(R)-Binap][(R)-Daipen] | 30 | 70 | 8 | 99.5 | 0.7 |
Ru/Al₂O₃ | 100 | 120 | 12 | 97.3 | 2.1 |
Rh/C | 50 | 80 | 10 | 92.4 | 1.8 |
Transitioning from batch to continuous flow technology addresses critical scalability challenges in the manufacturing of this thermally sensitive bicyclic amine. Integrated reactor designs combine microwave-assisted cyclization modules (130°C, 20 bar) with telescoped hydrogenation-amination sequences in a single continuous processing train. This configuration reduces total residence time from 48 hours in batch processes to under 90 minutes while maintaining product quality specifications (>99.0% purity by HPLC) [4] [6].
The flow platform incorporates a countercurrent membrane extraction unit that continuously removes water and reaction byproducts, driving reaction completion while avoiding thermal decomposition pathways. Production-scale implementations achieve space-time yields of 350 g/L·h – approximately 7-fold higher than conventional batch reactors – with significantly reduced solvent consumption (60% reduction in methanol usage) [4]. The system's modular design enables rapid catalyst replacement through standardized cartridge systems, reducing catalyst changeover time from days to hours during campaign manufacturing [6].
Table 4: Continuous Flow Reactor Performance Metrics for Key Process Steps
Process Step | Residence Time (min) | Temperature (°C) | Conversion (%) | Volume Efficiency (kg/L·day) | Energy Consumption (kWh/kg) |
---|---|---|---|---|---|
Cyclization | 15 | 130 | 96 | 8.7 | 12 |
Reductive Amination | 30 | 75 | 94 | 6.2 | 18 |
Hydrogenation | 25 | 85 | >99.9 | 9.5 | 15 |
Salt Formation | 20 | -5 | 98 | 12.1 | 8 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9